2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 4,4-difluorocyclohexene substituent attached to a dioxaborolane ring. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in organic synthesis. The dioxaborolane moiety provides stability and handling advantages, while the difluorocyclohexene group introduces unique electronic and steric properties due to fluorine’s electron-withdrawing effects and the cyclohexene ring’s non-aromatic nature.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h5H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLRIJFIFPFAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731608 | |
| Record name | 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227068-84-9 | |
| Record name | 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nickel-Catalyzed Miyaura Borylation
A prominent method involves nickel-catalyzed borylation of halogenated or sulfonated cyclohexene precursors with bis(pinacolato)diboron (B₂Pin₂). This approach leverages air-stable Ni(II) complexes, such as 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs, which undergo oxidative addition with cyclohexene sulfonates.
Reaction Conditions :
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Catalyst : 3 mol% Ni(COD)₂ with 12 mol% tricyclohexylphosphine (PCy₃).
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Base : Potassium phosphate (K₃PO₄) in tetrahydrofuran (THF) at room temperature.
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Yield : 70–92% for analogous aryl sulfonates, extrapolated to cyclohexene systems.
The mechanism proceeds through oxidative addition of the sulfonate group to Ni(0), transmetalation with B₂Pin₂, and reductive elimination to form the boronic ester. Fluorine substituents on the cyclohexene ring necessitate careful optimization to avoid side reactions, as electron-withdrawing groups can slow transmetalation.
Iridium-Catalyzed C–H Borylation
Iridium complexes, such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), enable direct C–H borylation of 4,4-difluorocyclohexene. This method avoids pre-functionalized substrates but requires inert conditions.
Key Parameters :
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Substrate : 4,4-Difluorocyclohexene.
The regioselectivity is governed by steric and electronic factors, with borylation occurring preferentially at the less hindered position of the cyclohexene ring.
Hydroboration of 4,4-Difluorocyclohexene Alkynes
Anti-Markovnikov Hydroboration
Hydroboration of 1-ethynyl-4,4-difluorocyclohexane with pinacolborane (HBpin) in the presence of a platinum catalyst provides a stereoselective route.
Procedure :
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Substrate : 1-Ethynyl-4,4-difluorocyclohexane.
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Reagent : HBpin (1.2 equiv).
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Catalyst : Pt(PPh₃)₄ (1 mol%).
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Conditions : Toluene, 60°C, 6 hours.
The reaction follows anti-Markovnikov addition, with boron attaching to the terminal alkyne carbon. Subsequent esterification with pinacol yields the target compound.
Substitution Reactions with Boronic Acid Derivatives
Nucleophilic Displacement of Halides
4,4-Difluorocyclohexenyl lithium, generated via deprotonation of 4,4-difluorocyclohexene, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic ester.
Steps :
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Deprotonation : 4,4-Difluorocyclohexene + LDA (−78°C, THF).
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Quenching : Addition of 2-isopropoxy-1,3,2-dioxaborolane.
Yield : ~75% (based on analogous cyclohexenyl systems).
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ni-Catalyzed Borylation | Ni(COD)₂/PCy₃ | RT | 70–92 | Mild conditions, air-stable catalysts | Requires pre-functionalized substrates |
| Ir-Catalyzed C–H Borylation | [Ir(COD)OMe]₂ | 80°C | ~85 | No pre-functionalization needed | High catalyst loading, inert atmosphere |
| Hydroboration | Pt(PPh₃)₄ | 60°C | 75–80 | Stereoselective | Limited to terminal alkynes |
| Nucleophilic Displacement | LDA | −78°C | ~75 | Simple reagents | Cryogenic conditions |
Mechanistic Insights and Optimization
Role of Fluorine Substituents
The electron-withdrawing nature of fluorine groups reduces electron density at the borylation site, necessitating stronger bases (e.g., K₃PO₄) to facilitate transmetalation in Ni-catalyzed reactions. Steric effects from the cyclohexene ring further influence regioselectivity, favoring boron addition at the less substituted position.
Solvent and Additive Effects
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the boronic acid moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted cyclohexenes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of inhibitors and sensors. The difluorocyclohexene ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Fluorine substituents (e.g., in the target compound and 2-(3,4-difluorobenzyl)-dioxaborolane) increase electrophilicity at boron, accelerating transmetalation in cross-coupling reactions compared to non-fluorinated analogues .
- Steric Considerations : The cyclohexenyl group in the target compound imposes less steric hindrance than bulky aromatic substituents (e.g., biphenyl in ), favoring reactions requiring planar transition states .
- Stability and Solubility: Fluorination enhances metabolic stability and lipophilicity, making the target compound advantageous in medicinal chemistry over non-fluorinated variants like 4,4,5,5-tetramethyl-2-(m-tolyl)-dioxaborolane .
Reactivity in Cross-Coupling Reactions
The target compound’s difluorocyclohexenyl group enables distinct reactivity profiles:
- Suzuki-Miyaura Coupling : Compared to 2-(4-(benzyloxy)-3-chlorophenyl)-dioxaborolane (), the target compound’s alkenyl boron center facilitates faster coupling with aryl halides due to reduced steric hindrance and increased boron electrophilicity .
- Chemoselectivity : Unlike 2-(5-bromo-2-chlorothiophen-3-yl)-dioxaborolane (), the absence of heteroaromatic halides in the target compound avoids competing side reactions (e.g., undesired halogen exchange) .
Biological Activity
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1227068-84-9) is a synthetic compound belonging to the class of boron-containing compounds. It has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₉BF₂O₂
- Molecular Weight : 244.09 g/mol
- Boiling Point : Not specified
- CAS Number : 1227068-84-9
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its role in organic synthesis and as a potential pharmaceutical intermediate. Its structural features suggest that it may exhibit various biological activities.
Anticancer Activity
Research indicates that compounds similar to dioxaborolanes often exhibit anticancer properties. For instance:
- A study on boron-containing compounds demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The proposed mechanism by which boron-containing compounds exert their anticancer effects includes:
- Inhibition of key enzymes involved in DNA synthesis.
- Induction of apoptosis in cancer cells.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of difluorocyclohexene derivatives with boronic acid derivatives under catalysis. This compound serves as a valuable building block in the synthesis of more complex organic molecules and pharmaceuticals.
Research Findings and Case Studies
Several studies have explored the biological implications of dioxaborolanes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what catalytic systems are effective?
- Answer : The compound is typically synthesized via transition-metal-catalyzed borylation. For analogous dioxaborolanes, protocols involve palladium or nickel catalysts under inert conditions. For example, UiO-Co (a metal-organic framework node catalyst) achieved 83% yield for a methoxybenzyl derivative via aryl C–H borylation . Flash column chromatography (Hex/EtOAc gradients) is commonly used for purification . Key steps:
- Reagents : B₂pin₂ (pinacol diboronate) as the boron source.
- Conditions : Anhydrous solvents (e.g., THF), 60–80°C, 12–24 hours.
- Table : Representative Yields for Analogues
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| 4-Methoxytoluene | UiO-Co | 83% | |
| 2-Fluoro-4,6-dimethylphenyl | None | 66% |
Q. How is this compound characterized structurally, and what analytical challenges arise?
- Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B), HRMS, and X-ray crystallography. For example:
- ¹¹B NMR : Signals near δ 30–35 ppm confirm boronate ester formation .
- ¹³C NMR : Carbons adjacent to boron may exhibit signal broadening due to quadrupolar relaxation .
- X-ray : demonstrates crystallographic analysis of fluorinated biphenyl-dioxaborolane hybrids, highlighting planarity and bond-length trends .
Q. What are its primary applications in organic synthesis?
- Answer : As a boronate ester, it serves as a Suzuki-Miyaura cross-coupling partner for C–C bond formation. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate reactions with aryl halides, enabling access to fluorinated biphenyls or cyclohexene derivatives .
Advanced Research Questions
Q. How does the difluorocyclohexene moiety influence regioselectivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the boron-bound carbon, enhancing reactivity toward electron-rich aryl halides. Computational studies (DFT) on similar systems suggest that fluorine substituents lower the LUMO energy of the boronate, favoring oxidative addition .
Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?
- Answer : Moisture sensitivity is a key issue. The compound should be stored under argon at –20°C. In reactions, anhydrous solvents (e.g., THF, DMF) and molecular sieves are used. Decomposition via hydrolysis generates boronic acids, detectable by ¹¹B NMR (δ ~10 ppm) .
Q. How can contradictions in reported catalytic efficiencies be resolved?
- Answer : Discrepancies often stem from substrate electronic effects or catalyst loading. For example, UiO-Co outperforms homogeneous catalysts in sterically hindered substrates due to site isolation . Systematic screening of ligands (e.g., SPhos, XPhos) and pre-catalysts (e.g., Pd(OAc)₂) is recommended.
Q. What methodologies validate its purity and quantify byproducts?
- Answer :
- HPLC-MS : Detects hydrolyzed boronic acids or dimerized side products.
- ¹⁹F NMR : Quantifies residual fluorine-containing impurities (e.g., unreacted difluorocyclohexene precursors) .
- Table : Common Impurities and Detection Methods
| Impurity | Detection Method |
|---|---|
| Pinacol boronate dimer | ¹¹B NMR, HRMS |
| Hydrolyzed boronic acid | HPLC, ¹¹B NMR |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
